Cas no 2141811-11-0 (5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
- EN300-1292328
- 2141811-11-0
-
- Inchi: 1S/C12H14N2OS/c1-12(2,3)10-6-14(8-13-10)11-5-4-9(7-15)16-11/h4-8H,1-3H3
- InChI Key: KHIRENFVGTVCRS-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CC=C1N1C=NC(=C1)C(C)(C)C
Computed Properties
- Exact Mass: 234.08268425g/mol
- Monoisotopic Mass: 234.08268425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 63.1Ų
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292328-500mg |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 500mg |
$739.0 | 2023-09-30 | ||
Enamine | EN300-1292328-1.0g |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292328-10000mg |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 10000mg |
$3315.0 | 2023-09-30 | ||
Enamine | EN300-1292328-50mg |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 50mg |
$647.0 | 2023-09-30 | ||
Enamine | EN300-1292328-5000mg |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 5000mg |
$2235.0 | 2023-09-30 | ||
Enamine | EN300-1292328-2500mg |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 2500mg |
$1509.0 | 2023-09-30 | ||
Enamine | EN300-1292328-250mg |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 250mg |
$708.0 | 2023-09-30 | ||
Enamine | EN300-1292328-1000mg |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 1000mg |
$770.0 | 2023-09-30 | ||
Enamine | EN300-1292328-100mg |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde |
2141811-11-0 | 100mg |
$678.0 | 2023-09-30 |
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde Related Literature
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde: A Comprehensive Overview
The compound 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde, identified by the CAS number 2141811-11-0, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a thiophene ring fused with an imidazole moiety. The presence of the aldehyde group at position 2 of the thiophene ring and the tert-butyl substituent on the imidazole ring introduces interesting electronic and steric properties, making it a valuable compound in various fields of research and industry.
Recent studies have highlighted the potential of this compound in the field of organic electronics. The thiophene moiety is well-known for its conjugation properties, which are crucial for applications in conductive polymers and light-emitting diodes (LEDs). The imidazole group, on the other hand, contributes to the molecule's ability to act as a ligand in coordination chemistry, opening avenues for its use in catalysis and molecular recognition. The tert-butyl substituent further enhances the molecule's stability and solubility, making it suitable for use in high-performance materials.
In terms of synthesis, this compound can be prepared through a variety of methods, including but not limited to, Friedländer-type cyclization reactions and Suzuki coupling. These methods allow for precise control over the substitution pattern and stereochemistry of the molecule, ensuring high purity and reproducibility. The synthesis of this compound has been optimized in recent years, with researchers focusing on improving reaction yields and reducing production costs.
The applications of this compound are not limited to electronics. It has also shown promise in the field of medicinal chemistry. The aldehyde group can be readily modified to introduce bioactive functionalities, making this compound a valuable starting material for drug discovery. Recent studies have explored its potential as a precursor for anti-cancer agents, leveraging its ability to target specific cellular pathways.
In addition to its chemical applications, this compound has found use in analytical chemistry as a reagent for detecting specific analytes. Its ability to form stable complexes with metal ions makes it useful in spectroscopic analysis and sensors. Researchers have also investigated its use in environmental monitoring, where it can serve as an indicator for heavy metal contamination.
The versatility of 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde is further underscored by its role in supramolecular chemistry. The molecule's ability to self-assemble into ordered structures has been exploited in the development of novel materials with tailored properties. These materials hold potential applications in areas such as drug delivery systems and nanotechnology.
In conclusion, 5-(4-tert-butyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application development, positions it as an important tool for future research and innovation.
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